![molecular formula C17H18N4O2 B2956075 2,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 1448126-41-7](/img/structure/B2956075.png)
2,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
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Overview
Description
“N-(pyridin-2-ylmethyl)furan-2-carboxamide” is a compound that has been studied for its potential applications in medicinal and biological fields . It’s part of the pyridine and amide families, which are known for their moderate to excellent activities against several natural targets .
Molecular Structure Analysis
The crystal structure of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52(14)° .Chemical Reactions Analysis
The compound’s global reactivity and charge transfer property were studied using density functional theory (DFT) . The energies of frontier molecular orbitals (FMO) were computed .Physical And Chemical Properties Analysis
The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure .Scientific Research Applications
Organic Semiconductors
Furan derivatives have been used to fabricate high-performance organic field-effect transistors, organic solar cells, dye-sensitized solar cells, and organic light-emitting diodes .
Medicinal Chemistry
The incorporation of the furan nucleus is a common strategy in drug discovery due to its high therapeutic properties. Furan-related drugs have been used in various clinical medicines .
Resin and Agrochemicals Production
Furan is a green and environmentally friendly material used in the production of pharmaceuticals, resin, agrochemicals, and lacquers. It serves as a key starting material for the preparation of many useful products .
Antibacterial Agents
Recent advances in furan chemistry have led to the synthesis of novel furan derivatives with antibacterial activity. These compounds are synthesized using various chemical reactions such as Suzuki–Miyaura cross-coupling .
Chemical Research
Advanced research on furan derivatives focuses on studying stereospecific reactions, aromaticity, and regioselectivity to enhance practical applications and contribute to the comprehensive knowledge base of furan chemistry .
Mechanism of Action
Target of Action
The primary targets of this compound are c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets through intermolecular hydrogen bonding interactions . The dihedral angle between the furan and pyridine rings in the compound is 73.52 (14)°, which may influence its binding affinity .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the c-Jun N-terminal kinase pathway is involved in stress response, while the CDC7 kinase pathway plays a role in cell cycle regulation .
Pharmacokinetics
The compound’sglobal reactivity and charge transfer property have been investigated using density functional theory (DFT) .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, inhibition of c-Jun N-terminal kinase 3 could potentially lead to reduced stress response .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s hydrogen bonding interactions and crystal structure could be affected by changes in temperature or pH .
Future Directions
Amide compounds have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities . They have received much attention as they are proved to be potential candidates for Alzheimer’s disease , antibacterial inhibitors of tRNA synthesis , antagonists for angiotensin II , and leukotriene D4-receptors . This suggests that similar compounds could have potential applications in medicinal chemistry.
properties
IUPAC Name |
2,5-dimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-11-14(13(2)23-12)17(22)19-8-10-21-9-6-16(20-21)15-5-3-4-7-18-15/h3-7,9,11H,8,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCUOODRDIYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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